1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl-
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Overview
Description
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- is a chemical compound that belongs to the class of benzothiepins Benzothiepins are heterocyclic compounds containing a sulfur atom in a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- typically involves the reaction of 4-arylmethylene-3,4-dihydro-1-benzothiepin-5(2H)-ones with malononitrile in the presence of sodium in an appropriate alcohol. This reaction yields 2-alkoxy-4-aryl-5,6-dihydro-1-benzothiepino[5,4-b]pyridine-3-carbonitriles . The reaction conditions are crucial for achieving high regioselectivity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its anti-inflammatory properties and potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including anti-inflammatory and analgesic properties.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dihydro-1-benzothiepin-5(4H)-one
- 3,4-Dihydro-1-benzothiepin-5(2H)-one oxime
- 2,3-Dihydro-1,4-benzothiazepin-5(4H)-one
Uniqueness
1-Benzothiepin-3-carbonitrile, 2,5-dihydro-5-oxo-4-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carbonitrile group and phenyl substitution make it a versatile intermediate for synthesizing various derivatives with potential therapeutic applications.
Properties
CAS No. |
58665-34-2 |
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Molecular Formula |
C17H11NOS |
Molecular Weight |
277.3 g/mol |
IUPAC Name |
5-oxo-4-phenyl-2H-1-benzothiepine-3-carbonitrile |
InChI |
InChI=1S/C17H11NOS/c18-10-13-11-20-15-9-5-4-8-14(15)17(19)16(13)12-6-2-1-3-7-12/h1-9H,11H2 |
InChI Key |
KBYXYLZSJACKKA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=O)C2=CC=CC=C2S1)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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